2-(2-chloroethoxy)ethyl Tetradecanoate
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Overview
Description
2-(2-chloroethoxy)ethyl Tetradecanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tetradecanoate (myristate) group attached to a 2-(2-chloroethoxy)ethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloroethoxy)ethyl Tetradecanoate typically involves the esterification of tetradecanoic acid with 2-(2-chloroethoxy)ethanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve a high yield of the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloroethoxy)ethyl Tetradecanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield tetradecanoic acid and 2-(2-chloroethoxy)ethanol.
Substitution: The chloro group in the 2-(2-chloroethoxy)ethyl moiety can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Tetradecanoic acid and 2-(2-chloroethoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Hydroxylated or carbonylated derivatives of the original compound.
Scientific Research Applications
2-(2-chloroethoxy)ethyl Tetradecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of surfactants and emulsifiers.
Biology: Investigated for its potential role in modifying biological membranes due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems, where the ester linkage can be hydrolyzed to release active pharmaceutical ingredients.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and plasticizers.
Mechanism of Action
The mechanism of action of 2-(2-chloroethoxy)ethyl Tetradecanoate primarily involves its ability to undergo hydrolysis, releasing tetradecanoic acid and 2-(2-chloroethoxy)ethanol. These products can interact with biological membranes or other molecular targets, leading to various biological effects. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially altering membrane properties and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-(2-chloroethoxy)ethyl Palmitate: Similar structure but with a palmitate (hexadecanoate) group instead of a tetradecanoate group.
2-(2-chloroethoxy)ethyl Stearate: Contains a stearate (octadecanoate) group, making it longer than the tetradecanoate derivative.
2-(2-chloroethoxy)ethyl Laurate: Features a laurate (dodecanoate) group, which is shorter than the tetradecanoate group.
Uniqueness
2-(2-chloroethoxy)ethyl Tetradecanoate is unique due to its specific chain length, which influences its physical and chemical properties. The tetradecanoate group provides a balance between hydrophobicity and hydrophilicity, making it suitable for applications where moderate amphiphilicity is desired. This balance can be advantageous in formulations requiring specific solubility and interaction characteristics.
Properties
IUPAC Name |
2-(2-chloroethoxy)ethyl tetradecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-18(20)22-17-16-21-15-14-19/h2-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMEVRBWYRUYHCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCCOCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H35ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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